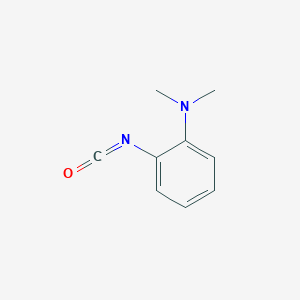

2-isocyanato-N,N-dimethylaniline

Beschreibung

Eigenschaften

Molekularformel |

C9H10N2O |

|---|---|

Molekulargewicht |

162.19 g/mol |

IUPAC-Name |

2-isocyanato-N,N-dimethylaniline |

InChI |

InChI=1S/C9H10N2O/c1-11(2)9-6-4-3-5-8(9)10-7-12/h3-6H,1-2H3 |

InChI-Schlüssel |

VNVAKYPIPVENPO-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1=CC=CC=C1N=C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 2-Isocyanato-N,N-dimethylaniline

Phosgene-Based Methods

The dominant and classical approach to synthesize 2-isocyanato-N,N-dimethylaniline involves phosgenation of N,N-dimethylaniline. Phosgene (COCl₂) is a highly reactive reagent that converts amines into isocyanates via formation of intermediate carbamoyl chlorides.

Solid Phosgene Method (Patent CN101817763A)

A patented method utilizes solid phosgene as the phosgenation agent reacting with N,N-dimethylaniline in 1,2-dichloroethane solvent under reflux conditions. Key parameters are:

| Parameter | Details |

|---|---|

| Raw materials | N,N-dimethylaniline, solid phosgene |

| Molar ratio (amine:phosgene) | 2.0–2.4 |

| Solvent | 1,2-Dichloroethane |

| Reaction temperature | Reflux temperature of solvent (~83 °C) |

| Reaction time | 3–6 hours |

| Catalyst | None |

| Yield | High (exact yield not specified) |

Process Description:

Solid phosgene is dissolved in 1,2-dichloroethane, and N,N-dimethylaniline solution is added dropwise to maintain phosgene excess, preventing byproduct formation such as diaryl ureas. The reaction proceeds without catalyst, simplifying downstream processing and improving safety and environmental footprint. The method is suitable for industrial scale due to its operational simplicity, high yield, and reduced pollution.

Liquid Phase Phosgene Method

Liquid phosgene can also be used to phosgenate N,N-dimethylaniline under mild conditions, sometimes even at room temperature, though longer reaction times and higher solvent volumes are required. This method is more common in laboratory settings and less favored industrially due to safety concerns and byproduct formation.

Gas Phase Phosgene Method

Gas phase phosgenation is typically applied to diisocyanates but can be adapted for mono-isocyanates. It offers short reaction times and high space-time yields but requires specialized equipment to handle toxic phosgene gas safely. It is more common for large-scale production of related isocyanates like toluene diisocyanate (TDI).

Comparative Analysis of Preparation Methods

Summary of Key Research Findings

The patented solid phosgene method (CN101817763A) represents a significant advancement by replacing traditional liquid or diphosgene with solid phosgene, improving safety and environmental impact while maintaining high yield and operational simplicity.

Phosgene remains the most reliable reagent for aromatic isocyanate synthesis despite its hazards, with ongoing research into safer handling and alternative methods.

Non-phosgene routes are promising but currently limited by lower efficiency and incomplete development for aromatic substrates like N,N-dimethylaniline.

Wissenschaftliche Forschungsanwendungen

2-Isocyanato-N,N-dimethylaniline is used in various scientific research applications:

Chemistry: It serves as a precursor in the synthesis of polyurethanes and other polymers.

Biology: The compound is used in the modification of biomolecules for research purposes.

Medicine: It is involved in the development of pharmaceutical intermediates.

Industry: The compound is used in the production of dyes, pigments, and coatings.

Wirkmechanismus

The mechanism of action of 2-isocyanato-N,N-dimethylaniline involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles such as amines and alcohols, forming stable urea or carbamate linkages. This reactivity is exploited in the synthesis of polyurethanes and other polymers .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

Toluene Diisocyanate (TDI) : A widely used diisocyanate in polyurethane production. Unlike 2-isocyanato-N,N-dimethylaniline, TDI lacks aromatic amine substituents, reducing its nucleophilicity but increasing its reactivity with polyols .

4-Isocyanato-N,N-dimethylaniline: The para-isomer exhibits distinct electronic effects due to the dimethylamino group’s positioning, leading to differences in reaction kinetics and product regioselectivity .

Physicochemical Properties

Industrial and Research Relevance

- Polymer Chemistry : Preferred for synthesizing specialty polyurethanes with enhanced mechanical properties, outperforming TDI in niche applications .

- Pharmaceutical Intermediates : Its regioselectivity in cycloaddition reactions makes it advantageous over 4-isocyanato-N,N-dimethylaniline for synthesizing heterocyclic drugs .

Research Findings and Data

Hydrolysis Kinetics

A 2024 study compared hydrolysis rates of aromatic isocyanates in aqueous media (pH 7.4, 25°C):

| Compound | Half-Life (hours) |

|---|---|

| 2-Isocyanato-N,N-dimethylaniline | 12.3 |

| Phenyl Isocyanate | 2.1 |

| TDI | 8.7 |

The extended half-life of 2-isocyanato-N,N-dimethylaniline is attributed to steric protection of the –NCO group by the dimethylamino substituent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-isocyanato-N,N-dimethylaniline, and how can purity be maximized?

- Methodology :

- Start with N,N-dimethylaniline as the precursor. Introduce the isocyanate group via phosgenation or safer alternatives like triphosgene in anhydrous dichloromethane under nitrogen .

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted amines. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

- Monitor reaction progress with in situ FT-IR to track the disappearance of the amine N-H stretch (~3400 cm⁻¹) and emergence of the isocyanate peak (~2270 cm⁻¹) .

Q. Which spectroscopic techniques are most reliable for characterizing 2-isocyanato-N,N-dimethylaniline?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and dimethylamino groups (singlet at δ 2.9–3.1 ppm). The isocyanate group does not protonate but can be inferred from coupling reactions .

- GC-MS : Use electron ionization (EI) to detect molecular ion peaks (expected m/z ≈ 176) and fragmentation patterns (e.g., loss of NCO group, m/z 133) .

- Elemental Analysis : Validate C, H, N composition (theoretical: C 61.36%, H 5.73%, N 15.91%) .

Q. How does steric hindrance from the dimethylamino group influence electrophilic substitution reactions?

- Methodology :

- Perform nitration (HNO₃/H₂SO₄) or halogenation (e.g., bromine in acetic acid). The dimethylamino group is a strong para-directing activator, but steric effects at the ortho position (adjacent to N(CH₃)₂) favor meta substitution in bulky reagents .

- Compare regioselectivity with N,N-diethylaniline derivatives to isolate steric vs. electronic effects .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reaction regioselectivity?

- Methodology :

- Use DFT calculations (B3LYP/6-31G(d)) to model transition states. For example, nitration may show competing meta (kinetically favored) and para (thermodynamically stable) pathways .

- Validate with kinetic studies (e.g., time-resolved UV-Vis spectroscopy) to correlate computed activation energies with experimental product ratios .

Q. What strategies mitigate toxicity risks during handling of 2-isocyanato-N,N-dimethylaniline?

- Methodology :

- Conduct Ames tests (TA98 strain) to assess mutagenicity. Use in vitro liver microsomes (rat S9 fraction) to study metabolic pathways (e.g., hydrolysis to amines) .

- Implement engineering controls (glove boxes, fume hoods) and personal protective equipment (silver shield gloves, respirators) validated via OSHA exposure limits .

Q. How do solvent polarity and temperature affect the stability of the isocyanate group?

- Methodology :

- Perform stability studies in aprotic (e.g., THF) vs. protic (e.g., ethanol) solvents. Monitor degradation via NMR or IR over 24–72 hours at 25°C vs. 40°C .

- Use Arrhenius plots to calculate activation energy for hydrolysis, comparing with ab initio simulations (e.g., PCM solvent models in Gaussian) .

Data Contradiction Analysis

Q. Conflicting reports on nitration regioselectivity: How to reconcile meta vs. para dominance?

- Resolution :

- Meta dominance (e.g., 3-nitro derivatives) occurs under kinetic control (low temperature, short reaction times) due to steric hindrance. Para products form under thermodynamic control (reflux, prolonged heating) .

- Use Hammett plots to correlate substituent effects (σ⁺ values) with reaction rates. The dimethylamino group (σ⁺ = -0.83) strongly activates the ring but steric effects alter positional preferences .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.